molecular formula C8H8FNO2 B2857637 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one CAS No. 1823364-48-2

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one

Cat. No. B2857637
CAS RN: 1823364-48-2
M. Wt: 169.155
InChI Key: IACGMWGFBRHCRI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 4'-fluoro-2'-methoxy-3'-pyridylacetophenone or FMPA. It is a pyridine-based compound that has been synthesized to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one involves its interaction with GABA(A) receptors. It acts as a positive allosteric modulator, which enhances the activity of GABA(A) receptors in the brain. This leads to increased inhibition of neuronal activity and a reduction in anxiety and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one are related to its interaction with GABA(A) receptors. It has been shown to increase the binding of GABA to the receptor, which enhances the inhibitory effect of GABA on neuronal activity. This leads to a reduction in anxiety and other neurological symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one in lab experiments is its specificity for GABA(A) receptors. This makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. However, one limitation of using FMPA is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one. One direction is to study its potential as a therapeutic agent for anxiety and other neurological disorders. Another direction is to investigate its interactions with other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of FMPA.

Synthesis Methods

The synthesis of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one involves the reaction of 4-fluoro-2-methoxypyridine-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The product obtained is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one has been used in various scientific research applications. It has been studied for its potential as a ligand for GABA(A) receptors, which are important targets for the treatment of anxiety and other neurological disorders. FMPA has also been used as a tool to study the role of GABAergic neurotransmission in the brain.

properties

IUPAC Name

1-(4-fluoro-2-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)7-6(9)3-4-10-8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACGMWGFBRHCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one

CAS RN

1823364-48-2
Record name 1-(4-fluoro-2-methoxypyridin-3-yl)ethan-1-one
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